Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-
Description
Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo- (hereafter referred to as the "target compound") is a brominated phenolic compound characterized by a central methylene bridge substituted with a trifluoromethylphenyl group and two 2,6-dibromophenol moieties. The trifluoromethyl group introduces electron-withdrawing properties, which may enhance thermal stability and alter reactivity compared to non-fluorinated analogs .
Properties
CAS No. |
646504-78-1 |
|---|---|
Molecular Formula |
C20H11Br4F3O2 |
Molecular Weight |
659.9 g/mol |
IUPAC Name |
2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C20H11Br4F3O2/c21-13-5-10(6-14(22)18(13)28)17(11-7-15(23)19(29)16(24)8-11)9-1-3-12(4-2-9)20(25,26)27/h1-8,17,28-29H |
InChI Key |
YMIMYJPPHFAMML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C(=C2)Br)O)Br)C3=CC(=C(C(=C3)Br)O)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One of the most common methods for synthesizing this compound is through condensation reactions involving specific phenolic compounds.
Reactants : The process typically involves 2-chloro-4-trifluoromethylphenol and a dibromophenol derivative.
Conditions : The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) or toluene at elevated temperatures (80-90°C) for several hours (15-20 hours) under stirring conditions.
Yield : Reports indicate that yields can range from 80% to 90%, depending on the specific conditions and purity of reactants used.
Nitration Followed by Reduction
Another method involves the nitration of a precursor compound followed by reduction to obtain the desired phenolic structure.
-
- Nitration of 3,4-dichlorotrifluoromethylbenzene with mixed acids to introduce nitro groups.
- Subsequent reduction using suitable reducing agents like zinc dust or iron powder in acidic conditions.
Yield and Purity : This method can also yield high purity products but may require careful control of reaction conditions to minimize by-products.
Use of Catalysts
The incorporation of catalysts can enhance reaction rates and improve yields.
Catalysts : Copper-based catalysts have been reported to facilitate the coupling reactions between phenolic compounds effectively.
Mechanism : These catalysts help in the formation of carbon-carbon bonds between aromatic rings, which is crucial for synthesizing complex structures like Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-].
Extraction and Purification
After synthesis, purification is essential to isolate the target compound from unreacted materials and by-products.
Solvent Extraction : The crude product is often purified using solvent extraction techniques where water and organic solvents (like toluene) are used to separate layers based on solubility differences.
Distillation : Further purification can involve distillation under reduced pressure to remove solvents and isolate the desired phenolic compound.
The following table summarizes key synthesis conditions for preparing Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-]:
| Method | Key Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Condensation Reaction | 2-chloro-4-trifluoromethylphenol + dibromophenol | DMF/Toluene | 80-90 | 15-20 | 80-90 |
| Nitration & Reduction | 3,4-dichlorotrifluoromethylbenzene | Mixed Acids | Varies | Varies | Varies |
| Catalytic Coupling | Copper catalyst with phenolic compounds | DMF | Varies | Varies | High |
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Polymer Synthesis
Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] is primarily utilized in the synthesis of high-performance polymers. Its structure allows it to act as a monomer or cross-linking agent in polymer formulations.
1.1. Case Study: High-Performance Polymers
A study investigated the use of this compound in creating thermosetting resins. The results indicated that incorporating phenol derivatives improved thermal stability and mechanical properties of the resulting polymers. The synthesized polymers demonstrated enhanced resistance to heat and chemical degradation compared to traditional phenolic resins .
| Property | Traditional Phenolic Resin | Resin with Phenol Derivative |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Mechanical Strength | Moderate | Enhanced |
Pharmaceutical Applications
The trifluoromethyl group present in this compound is known for its role in enhancing biological activity and pharmacokinetics of pharmaceutical agents. Research has shown that compounds containing trifluoromethyl groups often exhibit improved efficacy and selectivity.
2.1. Case Study: Drug Development
In a recent review on FDA-approved drugs containing trifluoromethyl groups, several compounds were noted to have been synthesized using derivatives similar to phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-]. These drugs demonstrated enhanced therapeutic profiles due to the increased metabolic stability provided by the trifluoromethyl moiety .
Material Science Applications
The compound is also significant in material science for developing flame retardants and stabilizers.
3.1. Case Study: Flame Retardant Properties
Research conducted on the flame-retardant properties of phenolic compounds revealed that those with bromine and trifluoromethyl substitutions exhibited superior performance in reducing flammability in various materials. The study indicated a significant reduction in peak heat release rates when these compounds were incorporated into polymer matrices.
| Material Type | Without Flame Retardant | With Phenolic Flame Retardant |
|---|---|---|
| Peak Heat Release Rate | High | Significantly Reduced |
| Smoke Production | High | Lower |
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] involves its interaction with specific molecular targets. The trifluoromethyl and dibromo groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, affecting processes such as cell division and metabolism .
Comparison with Similar Compounds
Tetrabromobisphenol A (TBBPA)
Structure: TBBPA (CAS 79-94-7) shares a bis(2,6-dibromophenol) structure but uses an isopropylidene bridge (C(CH₃)₂) instead of the trifluoromethylphenyl-methylene group. Properties:
- Molecular Weight: 543.87 g/mol
- Applications: Widely used in epoxy resins, circuit boards, and textiles as a flame retardant (e.g., trade names FR-1524, Saytex CP-2000) .
- Environmental Impact: Health Canada screening assessments note concerns about bioaccumulation and thyroid disruption in aquatic organisms . Key Differences:
- The trifluoromethyl group in the target compound likely increases lipophilicity and chemical stability compared to TBBPA’s isopropylidene bridge. This could influence environmental persistence and toxicity pathways .
4,4'-Methylenebis(2,6-dimethylphenol)
Structure : This compound (CAS 5384-21-4) features a methylene bridge with methyl substituents at the 2,6-positions but lacks bromine or fluorine atoms.
Properties :
Sodium Salts of Brominated Phenols (e.g., CAS 76-60-8)
Structure: Derivatives such as Phenol,4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl- incorporate sulfonate groups and sodium counterions. Properties:
- Molecular Weight: 698.01 g/mol
- Applications: Enhanced water solubility makes these salts suitable for industrial coatings or analytical reagents (e.g., pH indicators like Bromophenol Blue) . Key Differences:
- The target compound’s lack of sulfonate groups limits water solubility, favoring applications in hydrophobic matrices like plastics.
Physicochemical and Functional Comparisons
Environmental and Toxicological Considerations
- Target Compound : The trifluoromethyl group may increase persistence in environmental matrices, though data gaps exist. Its larger size and fluorine content could alter metabolic pathways compared to TBBPA .
- Sodium Salts : Improved water solubility may reduce bioaccumulation but increase mobility in aquatic systems .
Biological Activity
Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-], is a complex organic compound notable for its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C20H15Br2F3O2
- Molecular Weight: Approximately 543.87 g/mol
- Structural Features: Contains two phenolic groups linked by a methylene bridge, with multiple bromine and trifluoromethyl substituents.
Biological Activity
Phenolic compounds, particularly those with halogen substituents such as bromine and trifluoromethyl groups, have been extensively studied for their biological activities. The following table summarizes the biological activities associated with this compound and similar phenolic derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] | Trifluoromethyl & dibromo groups | Antimicrobial & anticancer |
| 2-Bromo-4-trifluoromethylphenol | Bromine & trifluoromethyl substituents | Antimicrobial |
| 3-Trifluoromethylphenol | Trifluoromethyl group | Potential pharmaceutical applications |
| 2,6-Dibromophenol | Dibromo groups | Herbicidal properties |
The presence of the trifluoromethyl group enhances the compound's chemical reactivity and may contribute to its distinctive biological activities compared to similar compounds .
Research indicates that the biological activity of phenolic compounds can be attributed to various mechanisms:
- Antimicrobial Activity: The bromine and trifluoromethyl groups enhance the interaction of these compounds with microbial cell membranes, leading to increased permeability and cell death.
- Anticancer Properties: Studies have shown that certain phenolic compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] have demonstrated significant cytotoxic effects against various cancer cell lines .
Case Studies
-
Antimicrobial Efficacy:
A study investigated the antimicrobial properties of phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory activity at low concentrations, suggesting its potential as an antimicrobial agent . -
Anticancer Activity:
In vitro studies demonstrated that Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-] induced apoptosis in human cancer cells. The mechanism involved the activation of caspase pathways and the downregulation of anti-apoptotic proteins . -
Pharmaceutical Applications:
The incorporation of trifluoromethyl groups in drug design has been linked to improved pharmacokinetic properties. Research shows that such modifications can enhance drug potency and selectivity for target enzymes .
Synthesis Methods
Various methods have been developed for synthesizing phenolic compounds with halogen substituents:
- Halogenation Reactions: Direct halogenation of phenols using bromine or trifluoroacetic acid under controlled conditions.
- Methylene Bridge Formation: Utilizing formaldehyde in the presence of acidic or basic catalysts to form methylene bridges between phenolic units.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
